molecular formula C18H15ClN2O2S B506077 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone CAS No. 327167-70-4

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone

Cat. No.: B506077
CAS No.: 327167-70-4
M. Wt: 358.8g/mol
InChI Key: POTZYZPRYJDONS-UHFFFAOYSA-N
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Description

The compound 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone (molecular formula: C₁₈H₁₅ClN₂O₂S; molecular weight: 358.84 g/mol) is a substituted quinazolinone derivative characterized by a 3-ethyl group and a 2-(4-chlorophenyl)-2-oxoethyl sulfanyl moiety at the 2-position of the quinazolinone core . Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties. This compound’s structural features, such as the electron-withdrawing 4-chlorophenyl group and the sulfur-containing substituent, are critical to its physicochemical and pharmacological behavior.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-ethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-2-21-17(23)14-5-3-4-6-15(14)20-18(21)24-11-16(22)12-7-9-13(19)10-8-12/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTZYZPRYJDONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The foundational route begins with o-anthranilic acid derivatives, which undergo cyclization with chloroacetonitrile in methanol under nitrogen atmosphere. For instance, 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one is synthesized by reacting o-anthranilic acid with 4-chlorobenzoyl chloride in pyridine at 0°C. This intermediate is subsequently treated with hydrazine hydrate to form the quinazolinone core.

Reaction Conditions:

  • Solvent: Anhydrous methanol or pyridine

  • Catalyst: Piperidine (for cyclization)

  • Temperature: 0°C (initial step) → room temperature (30 minutes) → reflux (10 hours)

  • Yield: 79% for final quinazolinone product

Introduction of Sulfanyl and Ethyl Groups

The sulfanyl moiety is introduced via nucleophilic substitution. Ethylamine reacts with the chloromethyl intermediate under basic conditions, while the 2-oxoethyl group is appended using thiol-containing reagents. For example, 2-chloromethyl-4(3H)-quinazolinone reacts with 2-mercapto-1-(4-chlorophenyl)ethanone in dimethylformamide (DMF) at 60°C.

Key Parameters:

  • Molar Ratio: 1:1.2 (quinazolinone:thiol reagent)

  • Base: Triethylamine or DIPEA (N,N-diisopropylethylamine)

  • Reaction Time: 4–6 hours

Microwave-Assisted Synthesis

Accelerated Cyclization and Functionalization

Microwave irradiation significantly reduces reaction times. In one protocol, the cyclization of o-anthranilic acid with 4-chlorobenzoyl chloride is completed in 5 minutes at 800 W , followed by hydrazine hydrate treatment under microwave conditions. This method bypasses prolonged reflux, minimizing side reactions.

Comparative Data:

MethodTimeYield (%)
Conventional Reflux10 h79
Microwave5 min87

Advantages of Microwave Irradiation

  • Energy Efficiency: Reduced thermal degradation.

  • Selectivity: Higher purity due to controlled heating.

  • Scalability: Compatible with continuous-flow systems.

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates, while methanol stabilizes intermediates during cyclization.

Solvent Impact on Yield:

SolventYield (%)
DMF85
MeOH79
Toluene68

Catalytic Effects

Piperidine accelerates cyclization by deprotonating intermediates, while DIPEA facilitates thiolate formation during sulfanyl group incorporation.

Characterization and Analytical Techniques

Spectroscopic Confirmation

  • IR Spectroscopy:

    • C=O Stretch: 1672 cm⁻¹ (quinazolinone carbonyl).

    • C-N Stretch: 1338 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ 8.20 (1H, dd, aromatic proton).

    • δ 5.51 (2H, s, NH₂ group).

Melting Point Analysis

  • Observed MP: 154–155°C (consistent with literature values).

Challenges and Limitations

Side Reactions

  • Oxidation of Thiols: Sulfanyl groups may oxidize to sulfoxides under aerobic conditions.

  • Ethylation Selectivity: Competing N- vs. O-alkylation requires stringent pH control.

Scalability Issues

  • Microwave Limitations: Batch size constraints in industrial settings.

  • Cost of Reagents: Chloroacetonitrile and DIPEA increase production expenses .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Bases: Triethylamine, sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinones.

Scientific Research Applications

Antibacterial Activity

Quinazolinone derivatives, including 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone, have shown promising antibacterial properties. The emergence of drug-resistant bacteria has led to an urgent need for new antibacterial agents. Studies indicate that compounds with the quinazolinone core can inhibit bacterial growth through various mechanisms, including disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Case Study: Structure-Activity Relationships (SAR)

A review highlighted the structural modifications of 4(3H)-quinazolinone derivatives that enhance their antibacterial efficacy. The presence of electron-withdrawing groups at specific positions on the aromatic ring significantly improved activity against resistant strains of bacteria. This underscores the importance of SAR in designing effective antibacterial agents .

Anticancer Properties

The anticancer potential of quinazolinones is well-documented, with numerous studies revealing their ability to induce apoptosis in cancer cells. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: In Vivo Efficacy

In vivo studies have demonstrated that this compound significantly reduces tumor sizes in xenograft models. This highlights its potential as a therapeutic agent in cancer treatment protocols .

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been evaluated for its ability to scavenge free radicals and chelate metal ions.

Evaluation Methods

The antioxidant activity of this quinazolinone derivative was assessed using several methods, including the CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay and DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. Results indicated that the compound exhibits significant antioxidant activity, particularly when hydroxyl groups are present on the phenyl ring .

Antihistaminic Effects

Another noteworthy application of this compound is its potential as an antihistamine agent. Studies show that it can effectively mitigate histamine-induced bronchospasm in animal models.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group and quinazolinone core are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazolinones

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally similar derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone C₁₈H₁₅ClN₂O₂S 358.84 3-ethyl, 2-(4-chlorophenyl-2-oxoethyl)sulfanyl Under investigation
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-4(3H)-quinazolinone C₂₃H₁₇ClN₂O₂S 420.91 3-phenyl, 2-(3-chloro-4-methylphenyl-2-oxoethyl)sulfanyl Not reported
3-[2-(4-Chlorophenyl)-2-oxoethyl]-6-iodo-4(3H)-quinazolinone C₁₆H₁₀ClIN₂O₂ 424.62 6-iodo, 3-(4-chlorophenyl-2-oxoethyl) Potential halogenated intermediate
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-4(3H)-quinazolinone C₂₃H₁₇ClN₂O₃S 436.91 3-(4-methoxyphenyl), 2-(4-chlorophenyl-2-oxoethyl)sulfanyl Not reported

Key Observations:

  • Electron-Withdrawing Effects : The 4-chlorophenyl group is a common feature in many analogs (e.g., ), likely enhancing electrophilic interactions in enzyme inhibition or receptor binding.
  • Halogenation: The 6-iodo derivative () may exhibit distinct reactivity in cross-coupling reactions compared to non-halogenated analogs.
Anticonvulsant Activity
  • Target Compound: Limited data are available, but structurally related compounds with 3-aryl groups (e.g., 3-o-tolyl or 3-o-chlorophenyl) demonstrate potent anticonvulsant activity. For example, 2-[2-oxo-2-(4-pyridyl)ethyl]-3-aryl-4(3H)-quinazolinones showed protection against maximal electroshock (MES)-induced seizures, with low neurotoxicity in mice .
  • Comparison : The target compound’s 3-ethyl group may reduce aryl-related neurotoxicity but could compromise binding affinity to GABA receptors, a common target for anticonvulsants like methaqualone derivatives .
Enzyme Inhibition
Corrosion Inhibition
  • Quinazolinone Derivatives: Compounds like 3-(2-(2-chloroethoxy)ethyl)-2-phenylquinazolin-4(3H)-one demonstrated corrosion inhibition for mild steel in acidic environments, attributed to adsorption via nitrogen and sulfur atoms .
  • Comparison: The target compound’s 4-chlorophenyl and sulfanyl groups may improve electron-withdrawing capacity and surface adsorption compared to non-chlorinated analogs .

Biological Activity

2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-4(3H)-quinazolinone, a quinazolinone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications, particularly in antibacterial, antifungal, and anticancer domains.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H15ClN2O2S
  • Molecular Weight : 358.85 g/mol
  • CAS Number : 327167-70-4
  • Physical Form : Solid with a purity of >90% .

Antibacterial Activity

Research indicates that quinazolinone derivatives exhibit significant antibacterial properties. In a study comparing various compounds, those similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainZone of Inhibition (cm)
9aProteus vulgaris1.1
9hBacillus subtilis1.4
9hProteus vulgaris1.0

These results suggest that modifications in the quinazolinone structure can enhance antibacterial efficacy .

Antifungal Activity

The compound also displays antifungal properties. In related studies, derivatives of quinazolinones were tested against various fungal strains:

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
3fCandida albicans8 μg/mL
3jAspergillus niger32 μg/mL

These findings indicate that specific structural features are crucial for antifungal activity, emphasizing the need for further exploration of this compound's potential in treating fungal infections .

Antioxidant Activity

The antioxidant potential of quinazolinone derivatives is another area of interest. Studies using various assays (CUPRAC, ABTS) have shown that compounds with specific substituents exhibit significant antioxidant activity. For example:

CompoundAssay TypeActivity Level
25aCUPRACHigh
25bDPPHModerate

The presence of hydroxyl groups on the phenyl ring enhances the antioxidant capacity, suggesting that structural modifications can lead to improved protective effects against oxidative stress .

Cytotoxicity and Anticancer Potential

Quinazolinones are recognized for their cytotoxic effects against cancer cell lines. In a study evaluating various derivatives, the compound exhibited notable cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines:

CompoundCell LineIC50 (μM)
A3PC310
A5MCF-710
A6HT-2912

These results indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy in vivo .

Q & A

Q. How does the sulfanyl group influence the compound’s reactivity and stability?

  • Methodology :
  • Hydrolysis Studies : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC. Sulfanyl groups may oxidize to sulfoxides under acidic conditions .
  • Computational Analysis : Calculate bond dissociation energies (BDE) for C-S vs. C-O bonds to predict stability .

Q. What crystallographic parameters are critical for Hirshfeld surface analysis of this compound?

  • Methodology : Use CrystalExplorer to generate surfaces, focusing on close contacts (e.g., C-H···O interactions, 2.8–3.2 Å). Compare with analogs (e.g., FABXEL10 ) to assess packing efficiency .

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